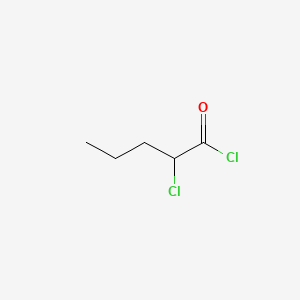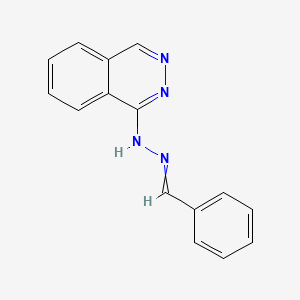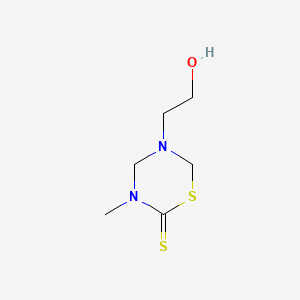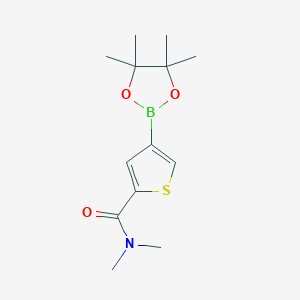
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- is a chemical compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring with three keto groups at positions 2, 4, and 6, and two methoxyethyl groups attached to the nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of barbituric acid with 2-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and are often carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinetrione oxides, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-diethyl-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- is unique due to the presence of methoxyethyl groups, which may impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63149-08-6 |
|---|---|
Molekularformel |
C10H16N2O5 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
1,3-bis(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O5/c1-16-5-3-11-8(13)7-9(14)12(10(11)15)4-6-17-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
XSMMTYZPQYCJRI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=O)CC(=O)N(C1=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)

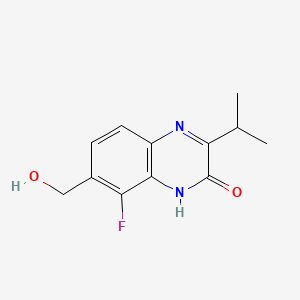
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
